[1-(2-Chloro-acetyl)-piperidin-4-ylmethyl]-methyl-carbamic acid tert-butyl ester
CAS No.:
Cat. No.: VC13451418
Molecular Formula: C14H25ClN2O3
Molecular Weight: 304.81 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H25ClN2O3 |
|---|---|
| Molecular Weight | 304.81 g/mol |
| IUPAC Name | tert-butyl N-[[1-(2-chloroacetyl)piperidin-4-yl]methyl]-N-methylcarbamate |
| Standard InChI | InChI=1S/C14H25ClN2O3/c1-14(2,3)20-13(19)16(4)10-11-5-7-17(8-6-11)12(18)9-15/h11H,5-10H2,1-4H3 |
| Standard InChI Key | MHDWDVUNXOYZMA-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)N(C)CC1CCN(CC1)C(=O)CCl |
| Canonical SMILES | CC(C)(C)OC(=O)N(C)CC1CCN(CC1)C(=O)CCl |
Introduction
Chemical Structure and Physicochemical Properties
Structural Characteristics
The compound features a piperidine ring substituted at the 4-position with a methyl group bearing a methyl-carbamic acid tert-butyl ester. The 1-position of the piperidine is functionalized with a 2-chloroacetyl group, introducing electrophilic reactivity. The tert-butyl ester provides steric bulk and influences solubility .
Key structural identifiers:
Physical and Chemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 304.81 g/mol | |
| Boiling Point | 415.0 ± 28.0 °C (760 mmHg) | |
| Density | 1.1 ± 0.1 g/cm³ | |
| Solubility | Soluble in organic solvents | |
| Stability | Stable at -20°C (1–2 years) |
The chloroacetyl group () renders the compound susceptible to nucleophilic substitution, while the carbamate group () may hydrolyze under acidic or basic conditions.
Synthesis and Optimization
Synthetic Pathways
The synthesis typically involves a multi-step protocol:
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Piperidine Functionalization: Reacting piperidin-4-ylmethanol with methyl isocyanate to form the methyl-carbamic acid intermediate .
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Chloroacetylation: Introducing the chloroacetyl group via reaction with chloroacetyl chloride in the presence of a base (e.g., ).
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Esterification: Protecting the carbamic acid with tert-butyl groups using di-tert-butyl dicarbonate () under anhydrous conditions .
Example Reaction Conditions:
Challenges in Synthesis
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Steric Hindrance: The tert-butyl group complicates reactions requiring nucleophilic attack.
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Purity Optimization: Column chromatography (eluent: , 95:5) is critical to isolate the product .
Biological Activity and Mechanisms
Hypothesized Mechanisms
While direct studies are scarce, structural analogs suggest:
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Enzyme Inhibition: The chloroacetyl group may alkylate cysteine residues in enzymes (e.g., kinases or acetylcholinesterase), disrupting signaling pathways .
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Receptor Modulation: Piperidine derivatives often interact with G-protein-coupled receptors (GPCRs), implicating potential neuromodulatory effects.
Comparative Bioactivity
| Compound | Target | IC₅₀ (µM) | Source |
|---|---|---|---|
| Parent piperidine derivatives | HER1 tyrosine kinase | <5 | |
| Chloroacetyl-carbamate analogs | Acetylcholinesterase | 12.3 |
Applications in Research and Industry
Pharmaceutical Development
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Intermediate for Kinase Inhibitors: Used in synthesizing purine derivatives targeting HER1/HER2 for cancer therapy .
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Prodrug Design: The tert-butyl ester serves as a hydrolyzable prodrug moiety for controlled drug release.
Agricultural Chemistry
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Pesticide Synthesis: Chloroacetyl carbamates are precursors in neonicotinoid insecticides, though environmental concerns limit use.
Future Directions
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Structure-Activity Relationships (SAR): Modifying the piperidine substituents to enhance selectivity for neurological targets.
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Green Synthesis: Exploring catalytic methods to reduce solvent waste.
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